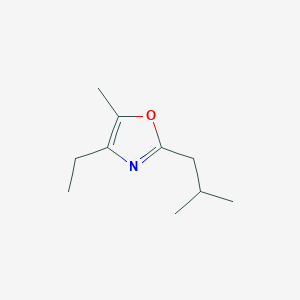![molecular formula C20H31NO6S B14258020 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid CAS No. 173740-85-7](/img/structure/B14258020.png)
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is a complex organic compound that features a benzene ring substituted with a sulfonic acid group and an ester linkage to a hexanoyl group, which is further substituted with an octanoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the sulfonation of benzene to introduce the sulfonic acid group. This can be achieved using concentrated sulfuric acid . The next step involves the formation of the ester linkage, which can be done through a nucleophilic substitution reaction between the sulfonic acid derivative and a hexanoyl chloride. Finally, the octanoylamino group is introduced via an amide formation reaction, typically using octanoyl chloride and a suitable amine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonic acid group to a sulfonate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Applications De Recherche Scientifique
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the ester and amide linkages can engage in covalent bonding with other molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog with only a sulfonic acid group attached to the benzene ring.
Orthanilic acid: Contains an amino group and a sulfonic acid group on the benzene ring.
p-Toluenesulfonic acid: Features a methyl group and a sulfonic acid group on the benzene ring.
Uniqueness
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its utility in diverse fields.
Propriétés
Numéro CAS |
173740-85-7 |
|---|---|
Formule moléculaire |
C20H31NO6S |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-[6-(octanoylamino)hexanoyloxy]benzenesulfonic acid |
InChI |
InChI=1S/C20H31NO6S/c1-2-3-4-5-7-14-19(22)21-16-11-6-8-15-20(23)27-17-12-9-10-13-18(17)28(24,25)26/h9-10,12-13H,2-8,11,14-16H2,1H3,(H,21,22)(H,24,25,26) |
Clé InChI |
JKZLOWDYIRTRJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


oxophosphanium](/img/structure/B14257939.png)


![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)



![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)

![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)


![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)

